(S)-1-Ethyl-5-propylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Ethyl-5-propylpiperazin-2-one is a chiral piperazine derivative with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which include an ethyl group at the first position and a propyl group at the fifth position of the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Ethyl-5-propylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and propylamine.
Cyclization: The starting materials undergo cyclization to form the piperazine ring. This step often involves the use of a suitable catalyst and specific reaction conditions to ensure the formation of the desired chiral center.
Functional Group Introduction: The ethyl and propyl groups are introduced at the respective positions on the piperazine ring through alkylation reactions. This step may require the use of alkyl halides and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Ethyl-5-propylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The piperazine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base, such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(S)-1-Ethyl-5-propylpiperazin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, such as its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Ethyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-1-Ethyl-4-methylpiperazin-2-one: Similar structure but with a methyl group instead of a propyl group.
(S)-1-Propyl-5-ethylpiperazin-2-one: Similar structure but with the positions of the ethyl and propyl groups swapped.
Uniqueness: (S)-1-Ethyl-5-propylpiperazin-2-one is unique due to its specific arrangement of the ethyl and propyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(5S)-1-ethyl-5-propylpiperazin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
MAOXLZFCNUWZKU-QMMMGPOBSA-N |
Isomeric SMILES |
CCC[C@H]1CN(C(=O)CN1)CC |
Canonical SMILES |
CCCC1CN(C(=O)CN1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.